Introduction: The Significance of the Azetidine Scaffold
Introduction: The Significance of the Azetidine Scaffold
An In-Depth Technical Guide to 3-(Ethylamino)azetidine-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(Ethylamino)azetidine-3-carboxamide, a substituted azetidine derivative with potential applications in drug discovery and development. Drawing upon established principles of medicinal chemistry and analogous structures, this document details the chemical structure, proposed synthesis, physicochemical properties, and potential pharmacological relevance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development.
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The inherent ring strain of the azetidine nucleus imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[1][2] Furthermore, the sp³-rich character of the azetidine scaffold often leads to improved metabolic stability and aqueous solubility, key parameters in the development of orally bioavailable drugs.[1] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the Janus kinase inhibitor baricitinib, feature an azetidine moiety, underscoring the therapeutic relevance of this structural motif.[1][3] This guide focuses on the specific derivative, 3-(Ethylamino)azetidine-3-carboxamide, providing a detailed exploration of its chemical attributes and potential as a building block for novel therapeutics.
Chemical Structure and Properties
The chemical structure of 3-(Ethylamino)azetidine-3-carboxamide features a central four-membered azetidine ring substituted at the 3-position with both an ethylamino group and a carboxamide group.
Molecular Formula: C₆H₁₃N₃O
IUPAC Name: 3-(Ethylamino)azetidine-3-carboxamide
CAS Number: Not available (based on available data)
Structural Elucidation and Key Features
The structure of 3-(Ethylamino)azetidine-3-carboxamide can be confidently inferred from its nomenclature and comparison with analogous compounds such as 3-(Methylamino)azetidine-3-carboxamide.[4][5]
Diagram: Chemical Structure of 3-(Ethylamino)azetidine-3-carboxamide
Caption: 2D structure of 3-(Ethylamino)azetidine-3-carboxamide.
Estimated Physicochemical Properties
The following physicochemical properties are estimated based on the values for 3-(Methylamino)azetidine-3-carboxamide and the incremental contribution of an additional methylene group.
| Property | Estimated Value | Justification |
| Molecular Weight | 143.19 g/mol | Calculated based on the molecular formula C₆H₁₃N₃O. |
| XLogP3 | -1.6 | The XLogP3 for the methyl analog is -2.1.[4] The addition of a methylene group typically increases the lipophilicity, hence a slightly less negative value is predicted. |
| Topological Polar Surface Area (TPSA) | 67.2 Ų | The TPSA is primarily determined by the polar functional groups (amines and amide), which are identical to the methyl analog.[4] |
| Hydrogen Bond Donors | 3 | One on the azetidine nitrogen, one on the ethylamino nitrogen, and one on the carboxamide nitrogen. |
| Hydrogen Bond Acceptors | 3 | The azetidine nitrogen, the ethylamino nitrogen, and the carboxamide oxygen. |
| pKa | ~9-10 | The basicity of the azetidine and ethylamino nitrogens is expected to be in the typical range for secondary amines. |
Proposed Synthesis Pathway
A plausible synthetic route to 3-(Ethylamino)azetidine-3-carboxamide can be designed based on established methods for the synthesis of substituted azetidines. A common strategy involves the construction of the azetidine ring followed by functional group manipulations.
Diagram: Proposed Synthesis of 3-(Ethylamino)azetidine-3-carboxamide
Caption: A potential synthetic route to the target compound.
Step-by-Step Experimental Protocol (Proposed)
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Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: To a solution of 1-Boc-azetidin-3-one in an appropriate solvent such as THF, add a base (e.g., NaH) followed by the dropwise addition of diethyl cyanomethylphosphonate at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then isolated by extraction and purified by column chromatography.
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Michael Addition of Ethylamine: The unsaturated nitrile from the previous step is dissolved in a suitable solvent (e.g., ethanol), and an excess of ethylamine is added. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The product is isolated by removal of the solvent and excess amine under reduced pressure.
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Hydrolysis of the Nitrile: The resulting aminonitrile is subjected to controlled hydrolysis to form the corresponding carboxamide. This can be achieved using various reagents, such as hydrogen peroxide in the presence of a base (e.g., NaOH) or by using acidic conditions that selectively hydrolyze the nitrile without affecting the Boc protecting group.
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Deprotection of the Boc Group: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane), and a strong acid such as trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete. The final product, 3-(Ethylamino)azetidine-3-carboxamide, is isolated as a salt after removal of the solvent and excess acid, and can be further purified by recrystallization or chromatography.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-(Ethylamino)azetidine-3-carboxamide.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy will be used to confirm the presence of the ethyl group (a triplet and a quartet), the azetidine ring protons (typically complex multiplets), and the protons of the carboxamide and amino groups.
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¹³C NMR spectroscopy will show the characteristic chemical shifts for the carbonyl carbon of the amide, the carbons of the azetidine ring, and the ethyl group.
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2D NMR techniques such as COSY and HSQC can be employed to assign the proton and carbon signals unambiguously.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretching of the amines and amide, the C=O stretching of the amide, and the C-N stretching vibrations.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and mobile phase will be used to assess the purity of the final compound.
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Thin-Layer Chromatography (TLC): TLC will be used to monitor the progress of the synthetic reactions and for preliminary purity assessment.
Pharmacological Potential and Applications in Drug Discovery
The azetidine scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-aminoazetidine have shown a wide range of biological activities.[6][7]
Rationale for Therapeutic Interest
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Scaffold for Combinatorial Libraries: The presence of two modifiable nitrogen atoms (the ring nitrogen and the ethylamino nitrogen) and the carboxamide group makes 3-(Ethylamino)azetidine-3-carboxamide an attractive scaffold for the generation of compound libraries for high-throughput screening.[8]
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Constrained Analog of Bioactive Amines: The rigid azetidine ring can serve as a conformationally restricted analog of more flexible acyclic diamines, which are common motifs in biologically active molecules. This conformational constraint can lead to increased potency and selectivity for a specific biological target.
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Potential as a Triple Reuptake Inhibitor (TRI): Substituted 3-aminoazetidines have been explored as triple reuptake inhibitors, which modulate the levels of serotonin, norepinephrine, and dopamine in the brain and have potential as antidepressants.[9]
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GABA Uptake Inhibition: Azetidine derivatives have also been investigated as inhibitors of GABA uptake, suggesting potential applications in neurological disorders such as epilepsy.[10]
The specific biological activity of 3-(Ethylamino)azetidine-3-carboxamide would need to be determined through extensive biological screening. However, its structural features suggest that it is a promising starting point for the development of novel therapeutic agents.
Conclusion
3-(Ethylamino)azetidine-3-carboxamide is a novel chemical entity with significant potential in the field of drug discovery. While direct experimental data for this specific compound is limited, a comprehensive understanding of its chemical structure, properties, and potential synthesis can be derived from the extensive literature on related azetidine derivatives. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The unique structural features of this compound, particularly the conformationally constrained diamine-like motif, make it a valuable building block for the exploration of new chemical space and the development of next-generation therapeutics. Further investigation into the biological activities of this and related compounds is warranted.
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